Alclofenac Ethyl Ester
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Overview
Description
Alclofenac Ethyl Ester is a derivative of Alclofenac, which is a non-steroidal anti-inflammatory drug . It was withdrawn from the market in the United Kingdom in 1979 . This compound is used for pharmaceutical analytical testing .
Synthesis Analysis
The synthesis of an ester can be accomplished in several ways. In one method, esterification occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid . Other synthetic pathways to esters also exist. Acid chlorides react with alcohols to yield an ester and hydrochloric acid . Acid anhydrides can also react with alcohols to produce esters .Molecular Structure Analysis
The molecular formula of Alclofenac is C11H11ClO3 . The average mass is 226.656 Da and the monoisotopic mass is 226.039673 Da .Chemical Reactions Analysis
Esters, including this compound, can undergo several types of reactions. They can be hydrolyzed to carboxylic acids under acidic or basic conditions . Esters can also be converted to amides via an aminolysis reaction . Additionally, esters can undergo trans-esterification reactions to form different esters . Esters can also be reduced to form alcohols or aldehydes depending on the reducing agent .Physical and Chemical Properties Analysis
Esters have polar bonds but do not engage in hydrogen bonding. Therefore, they are intermediate in boiling points between the nonpolar alkanes and the alcohols, which engage in hydrogen bonding . Ester molecules can engage in hydrogen bonding with water, so esters of low molar mass are therefore somewhat soluble in water .Mechanism of Action
Safety and Hazards
Future Directions
Esters, including Alclofenac Ethyl Ester, are widely used in various fields such as natural products, pharmaceuticals, and fine chemicals . The development of versatile synthetic methods of ester is still an important research topic in organic chemistry . Future research may focus on the synthesis of esters by photocatalytic strategies .
Properties
IUPAC Name |
ethyl 2-(3-chloro-4-prop-2-enoxyphenyl)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClO3/c1-3-7-17-12-6-5-10(8-11(12)14)9-13(15)16-4-2/h3,5-6,8H,1,4,7,9H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISBVLAKLRSSSMN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=C(C=C1)OCC=C)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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